

# LY3000328 mechanism of action noncovalent inhibition

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## Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

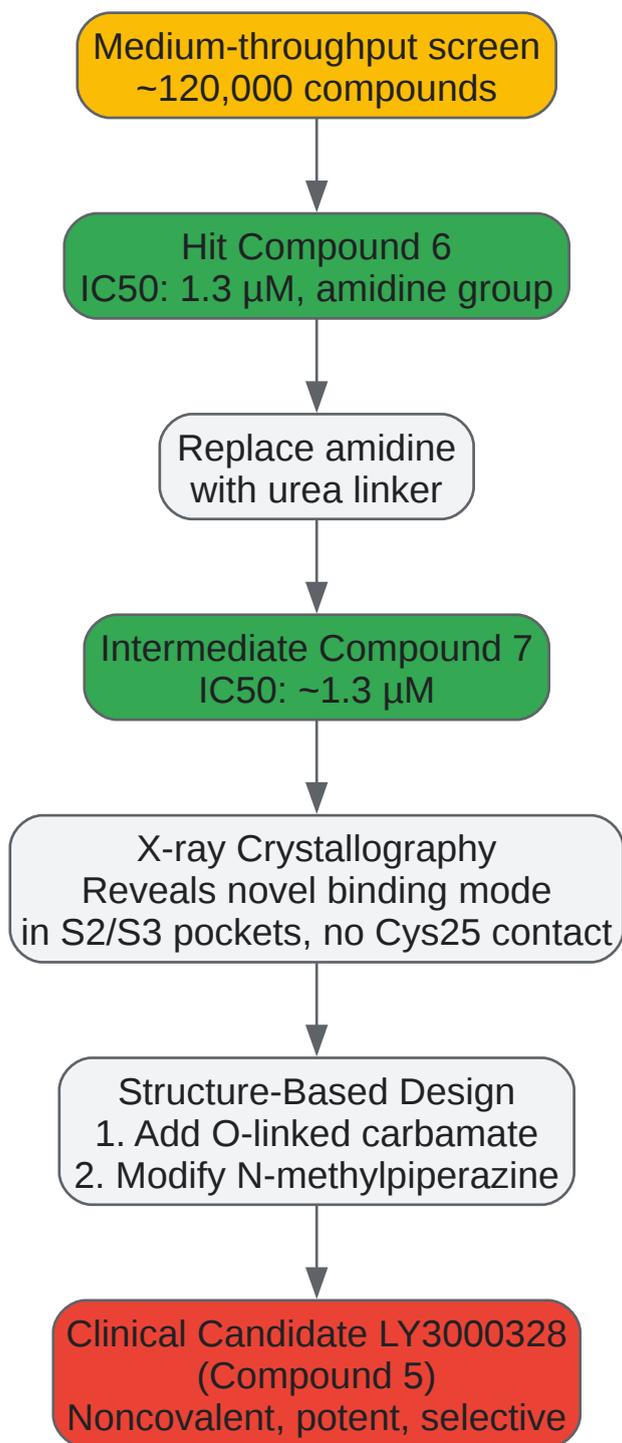
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## Molecular Mechanism and Binding Interactions

LY3000328 (Compound 5) was optimized through structure-based drug design to achieve potent inhibition without covalent binding [1].

- **Noncovalent Binding:** Unlike many covalent cathepsin inhibitors that contain electrophilic groups, LY3000328 binds reversibly and does not interact with the active site Cys25 residue. The closest non-hydrogen atom of the inhibitor is 4.3 Å from the sulfur of Cys25 [1].
- **Key Protein-Inhibitor Interactions:** The binding mode involves:
  - Occupation of the **S3 binding pocket** by the phenyl ring of the benzamide, forming a face-to-edge interaction with Phe70 and  $\pi$ -stacking with the peptide bond between Gly68 and Gly69 [1].
  - Occupation of the **S2 pocket** by the tetrahydronaphthalene (tetralin) substructure [1].
  - Multiple hydrogen bonds, including one between the NH of the benzamide and the carbonyl oxygen of Gly69, and two additional bonds from the carbamate group to the NH of Gly69 and the backbone carbonyl of Asn163 [1].

The following diagram illustrates the structure-based drug design workflow that led to the discovery of LY3000328, highlighting key structural insights and optimizations.



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## Quantitative Profile and Selectivity

LY3000328 exhibits high in vitro potency against human and mouse cathepsin S, with strong selectivity over other cysteine cathepsins [1].

**Table 1: In Vitro Enzyme Inhibition Data for LY3000328 and Precursors [1]**

Compound	hCat S IC <sub>50</sub> (nM)	mCat S IC <sub>50</sub> (nM)
6	1170 ± 227	1570 ± 108
7	1290 ± 453	2780 ± 230
9	12.4 ± 6.48	3.91 ± 0.71
<b>5 (LY3000328)</b>	<b>7.70 ± 5.85</b>	<b>1.67 ± 1.17</b>

**Selectivity:** This series of compounds is highly selective for cathepsin S and is inactive against rat cathepsin S due to a G137C mutation that reduces the size of the S2 pocket [1].

## Experimental Evidence and Protocols

LY3000328 has demonstrated efficacy in various preclinical models, and its effects have been measured in human clinical trials.

### In Vivo Efficacy Model (Abdominal Aortic Aneurysm)

- **Model:** CaCl<sub>2</sub>-induced AAA model in mice [1] [2].
- **Intervention:** Treatment with LY3000328 [1].
- **Key Outcomes:** Significant suppression of aortic dilatation, reduced Cat S and cathepsin K levels, preserved elastin integrity, reduced medial apoptotic cells, and attenuated macrophage infiltration [2]. Based on this efficacy, LY3000328 was selected for clinical development [1].

### Clinical Pharmacokinetics and Pharmacodynamics (Phase I Study) [3]

- **Study Design:** Single-center, placebo-controlled, single dose, dose escalation study in 21 healthy male volunteers. Doses ranged from 1 mg to 300 mg, administered with food [3].
- **Key PK Findings:** Linear pharmacokinetics up to 300 mg dose. The compound was cleared quickly from plasma [3].

- **Key PD Findings:** A biphasic ex vivo response in plasma Cat S activity was observed. After an initial decline, Cat S activity returned to and then exceeded baseline. This was attributed to a dose-dependent increase in Cat S mass, which continued after the drug was cleared [3].

### In Vitro Cellular Assay (Tight Junction Integrity)

- **Cell Type:** Primary Human Corneal Epithelial Cells (HCEC) [4].
- **Intervention:** Treatment with recombinant Cat S for 48 hours [4].
- **Control Interventions:** Cells treated with CTSS + LY3000328, or CTSS + heat-inactivated CTSS [4].
- **Outcome Measure:** Immunoreactivity of tight junction proteins ZO-1 and occludin [4].
- **Key Finding:** CTSS disruption of ZO-1 and occludin was prevented by co-incubation with the CTSS inhibitor LY3000328 [4].

## Research Implications and Challenges

The development of LY3000328 as a specific, noncovalent inhibitor represents a significant breakthrough in targeting cathepsin S [5]. However, its clinical development also revealed unexpected biological complexities.

- **Advantages over Covalent Inhibitors:** The noncovalent mechanism avoids potential off-target reactivity and toxicity associated with electrophilic functional groups in covalent inhibitors, offering a better prospect for drug development [1] [5].
- **Complex Pharmacodynamic Response:** The Phase I trial revealed that inhibiting plasma Cat S activity triggers a compensatory increase in Cat S mass [3]. This rebound effect may have implications for the long-term therapeutic strategy of Cat S inhibition and requires further investigation.

LY3000328 serves as a valuable chemical tool and precedent for developing reversible, noncovalent inhibitors against this challenging proteolytic target.

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